4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine - 2088941-79-9

4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

Catalog Number: EVT-1702144
CAS Number: 2088941-79-9
Molecular Formula: C16H11F3N4
Molecular Weight: 316.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 2: Introduction of the Substituents: The desired amine group at position 2 and the complex substituent at position 4 could be introduced through various reactions like nucleophilic aromatic substitution, Suzuki coupling, or Buchwald-Hartwig amination. [, , ]
Chemical Reactions Analysis
  • Metal Complexation: The nitrogen atoms in the pyrimidine and pyridine rings could act as potential ligands for metal coordination, forming metal complexes with diverse applications. []
Mechanism of Action
  • Enzyme Inhibition: The molecule could potentially inhibit enzymes involved in various biological pathways, leading to specific biological effects. [, ]
Applications
  • Medicinal Chemistry: Similar compounds exhibit diverse pharmacological activities, including anticancer [, ], antimicrobial [, , , ], and anti-inflammatory [] properties. This molecule could be investigated for similar therapeutic applications.

Imatinib

Compound Description: Imatinib is a prominent therapeutic agent used in leukemia treatment. It functions by specifically inhibiting tyrosine kinase activity. []

Relevance: While Imatinib shares the pyrimidine-2-amine core with the target compound, it diverges significantly in its overall structure. Imatinib is classified as a 2-phenylaminopyrimidine derivative with a unique benzamide side chain crucial for its kinase inhibitory activity. This distinct structure distinguishes it from the target compound, which features a pyridyl substituent on the pyrimidine ring and lacks the benzamide moiety. Therefore, Imatinib, despite sharing a common fragment, is not considered directly structurally related to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. []

7-((1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-6-(2-chloro-6-(pyridin-3-yl)phenyl)pyrido[2,3-d]pyrimidin-2-amine

Compound Description: This compound is mentioned in the context of antibiotic discovery, specifically focusing on the challenge of predicting the physicochemical properties required for small molecules to permeate Gram-negative bacterial membranes. []

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide

Compound Description: This compound is a pyrimidine derivative investigated for its potential pharmaceutical applications. Various crystal forms, including hydrochloride and sulfate salts, have been studied. [, , , , , , ]

Relevance: This compound exhibits a high degree of structural similarity to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. Both share a central pyrimidin-2-ylamine core substituted at the 4-position with a pyridin-3-yl group. The key difference lies in the presence of a benzamide substituent at the 3-position of the pyrimidine ring in this compound, a feature absent in the target compound. Despite this difference, the significant structural overlap makes it a closely related compound to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. [, , , , , , ]

Compound Description: These compounds were investigated in a study focused on the reaction of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(pyridin-3-yl)pyrimidin-2-yl)urea with methyl iodide. The research aimed to synthesize and characterize a specific monomethyl regioisomer. []

N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues

Compound Description: This group encompasses a series of compounds characterized by a central pyrimidine ring with a 6-(trifluoromethyl)pyridin-2-yl substituent at the 4-amino position. The analogues feature various aryl and heteroaryl substitutions at the 2 and/or 6 positions of the pyrimidine ring. []

Relevance: These analogues exhibit significant structural similarity to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine, sharing the core N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine structure. The primary difference lies in the position of the trifluoromethyl group on the pyridine ring (position 6 in the analogues versus position 2 in the target compound). Additionally, while the target compound has a phenyl substituent at the 6-position of the pyridine, the analogues encompass a broader range of aryl and heteroaryl substituents at the 2 and/or 6 positions of the pyrimidine. Despite these distinctions, the substantial overlap in the core structure classifies these analogues as closely related to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. []

1-Isonicotinoyl-4-phenylthiosemicarbazide and its Derivatives

Compound Description: This compound and its derivatives, N-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride and 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione, were studied for their antioxidant activity. The derivatives were obtained through reactions of 1-isonicotinoyl-4-phenylthiosemicarbazide with Fe(II) or Mn(II) salts. []

Relevance: These compounds, while containing pyridine and pyrimidine-like moieties, are not directly structurally related to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. They represent different classes of heterocyclic compounds (oxadiazole and triazole) and lack the specific connectivity and substitution pattern observed in the target compound. Therefore, they are not considered structurally related despite the presence of certain heterocyclic fragments. []

4-(4-Halo-Phenyl)-6-(Furan-2-yl) Pyrimidin-2-Amine Derivatives

Compound Description: This study investigated the hydrogen bonding properties of three pyrimidine derivatives: 4-(4-fluorophenyl)-6-(furan-2-yl) pyrimidin-2-amine (DP-1), 4-(4-chlorophenyl)-6-(furan-2-yl) pyrimidin-2-amine (DP-2), and 4-(4-bromophenyl)-6-(furan-2-yl) pyrimidin-2-amine (DP-3). []

2-(3,5-bis-trifluoromethyl-phenyl)-N-[6-(1,1-dioxo-1λ6-thiomorpholin-4-yl)-4-(2-methyl or 4-fluoro-2-methyl substituted)phenyl-pyridin-3-yl]-N-methyl-isobutyramide

Compound Description: This compound and its derivatives are part of a patent describing novel crystal modifications and their use as pharmaceutical agents. The core structure consists of an isobutyramide moiety linked to a substituted pyridine ring. [, ]

Relevance: These compounds, while sharing some common fragments like pyridine and trifluoromethylphenyl groups, are not directly structurally related to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. The presence of a thiomorpholine ring, isobutyramide, and the absence of a pyrimidin-2-amine core significantly differentiate them from the target compound. [, ]

(E)-4-(6-(4-(2-(pyridin-4-yl)vinyl)phenoxy)pyrimidin-4-yl)morpholine

Compound Description: This compound, with the formula C21H20N4O2, has been characterized by X-ray crystallography, revealing its triclinic crystal system and specific bond lengths and angles. []

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator investigated for its vasorelaxant properties in rat mesenteric arteries. [, ]

4-(4-R-phenyl)-3-(pyridin-2-yl)-5-(pyrimidin-2-yl)-1,2,4-triazoles

Compound Description: This group includes six new pyrimidin-2-yl-substituted triaryltriazoles: - L1: R = methoxy (OCH3) - L2: R = methyl (CH3) - L3: R = nil (H) - L4: R = bromo (Br) - L5: R = chloro (Cl) - L6: R = fluoro (F).These compounds have been synthesized and characterized, with their crystal structures determined by single-crystal X-ray diffraction. They are of interest due to their potential applications in materials science and coordination chemistry. []

Relevance: These triazole derivatives are not directly structurally related to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. While they contain both a pyridine and a pyrimidine ring, their connectivity and substitution pattern differ. The target compound features a direct link between the pyridine and pyrimidine, while these derivatives have a triazole ring connecting them. This difference in core structure, along with the absence of a trifluoromethylphenyl group, makes them structurally distinct from the target compound. []

Bis(1,1,1,3,3,3-hexamethyl-disilylamide)bis((4,6-dimethyl-pyridin-2-yl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amide)diytterbium(II)

Compound Description: This complex, with the formula {Yb(C27H35N3)[N(Si(CH3)3)]2}2, is a bimetallic lanthanide complex synthesized and characterized by X-ray crystallography. []

Relevance: This complex is not structurally related to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. It is a complex organometallic compound with ytterbium ions coordinated by ligands, including deprotonated aminopyridines. It lacks the specific pyrimidin-2-ylamine core and trifluoromethylphenyl substituent present in the target compound, making it structurally unrelated. []

3-Ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide (1a) and 5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

Compound Description: These compounds, particularly 2a, represent lead compounds in the search for novel fungicides. They belong to the pyrimidin-4-amine class, known for their unique modes of action and lack of cross-resistance with other pesticide classes. []

Relevance: While compound 2a shares the pyrimidin-4-amine core with 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine, it diverges in its overall structure. The presence of a thiazole ring linked to the pyrimidine's 4-amino group, along with chlorine, methyl, and ethyl substituents, distinguishes it from the target compound. Therefore, despite sharing the pyrimidin-4-amine moiety, the distinct substitution pattern and lack of the trifluoromethylphenyl group in 2a make it not directly structurally related to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: HNPC-A9229 is a potent fungicide discovered through the optimization of pyrimidin-4-amine derivatives. It exhibits exceptional fungicidal activity against various plant pathogens. []

(E)-Methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl)phenoxy)methyl)phenyl)acetate

Compound Description: This compound has been synthesized and characterized by various spectroscopic techniques, including 1H and 13C NMR, IR, and MS. Its molecular structure, determined by X-ray crystallography, revealed intermolecular interactions leading to dimer formation. []

8-Amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines

Compound Description: This group refers to a series of 1,7-naphthyridine derivatives synthesized through a multi-step process involving heterocyclization reactions. These compounds are of interest due to their potential biological activities. []

Relevance: These naphthyridine derivatives are not directly structurally related to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. Although they share a nitrogen-containing heterocyclic framework, their core structures differ significantly. The target compound is a pyrimidine derivative, while these compounds are based on the 1,7-naphthyridine scaffold. Additionally, the specific substituents, such as the thiazole ring and various amino groups, are not present in the target compound. Therefore, despite being heterocyclic compounds, they are structurally distinct from 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. []

Compound Description: This research focuses on synthesizing and evaluating novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. These compounds were screened for their insecticidal and fungicidal activities. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Compound Description: This compound represents a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. The synthesis and structural characterization of this compound were the focus of the research. []

Relevance: While this compound contains a pyrimidine ring as part of its complex fused ring system, it is not directly structurally related to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. The target compound is a simple substituted pyrimidine, whereas this compound features a highly complex and fused polycyclic structure with multiple heterocycles. It lacks the specific 2-amino-4-(pyridin-3-yl) substitution pattern and the trifluoromethylphenyl group present in the target compound. Therefore, despite sharing the pyrimidine moiety, the significant differences in structure and complexity differentiate this compound from 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. []

Methyl (2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]-pyrimidin-2-ylamino}-ethyl) carbamates

Compound Description: These compounds represent a class of BRAF kinase inhibitors. They have potential applications in the treatment of cancers, particularly malignant melanoma. []

2-(4-(10H-substituted phenothiazine-3-yl)-6-pyrimidin-2-phenylthiol/ol/amine/thiol)pyrroles

Compound Description: This group encompasses a series of pyrrole derivatives incorporating phenothiazine and pyrimidine moieties. The synthesis and characterization of these compounds were carried out, highlighting their potential pharmaceutical applications. [, ]

Relevance: While these compounds contain a pyrimidine ring, they are not directly structurally related to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. The target compound is a simple substituted pyrimidine, whereas these compounds feature a more complex structure with a pyrrole ring linked to the pyrimidine via a phenylthiol/ol/amine/thiol bridge. They also incorporate a phenothiazine moiety, which is absent in the target compound. Therefore, despite sharing the pyrimidine fragment, the distinct core structure and the presence of additional heterocycles make them structurally different from 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. [, ]

(2,6-Diisopropyl-phenyl)-(6-(2,6-dimethyl-phenyl)-pyridin-2-yl)-amine-(2,6-diisopropyl-phenyl)-(6-(2,6-dimethyl-phenyl)-pyridin-2-yl)-amido-lithium

Compound Description: This compound is a monomeric three-coordinated lithium aminopyridinate synthesized and characterized by X-ray crystallography. The study focuses on its structural features, including bond lengths and angles, and its potential applications in coordination chemistry. []

Relevance: This lithium complex, while containing pyridine rings, is not structurally related to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. It is an organometallic compound with a lithium ion coordinated to aminopyridine ligands. It lacks the pyrimidine ring and the trifluoromethylphenyl substituent, which are key structural elements in the target compound. Therefore, despite the presence of pyridine rings, it is not considered structurally related to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. []

(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt

Compound Description: This compound is described in a patent focusing on its novel crystalline form and its potential use in treating diseases related to diacylglycerol acyltransferase 1 (DGAT1) activity. []

3,4-Bis(substituted phenyl)-7-(6-methylpyridin-2-yl)-3,3a,3b,4-tetrahydro-7H-pyrrolo[2,3-c:5,4-c']diisoxazole Derivatives

Compound Description: This study involves synthesizing and evaluating a series of novel bis-isoxazole derivatives. These compounds were screened for their antimicrobial and antioxidant activities. []

Relevance: These bis-isoxazole derivatives, while containing a pyridine ring, are not directly structurally related to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. They lack the pyrimidin-2-ylamine core, a key structural feature of the target compound. Instead, they feature a pyrrolo[2,3-c:5,4-c']diisoxazole core with various substituted phenyl groups. Therefore, despite being heterocyclic compounds, they are structurally distinct from 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. []

3-((6-(4-acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid (N43)

Compound Description: N43 is a potent and selective inhibitor of the KDM5A histone demethylase. It was designed to interact with a non-catalytic cysteine residue near the enzyme's active site. []

[CuLCl2], where L = 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine

Compound Description: This research describes a copper(II) complex synthesized using the ligand 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine. The study focuses on the complex's synthesis, crystal structure, and electronic spectroscopy. []

Relevance: The ligand L in this copper complex exhibits significant structural similarity to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. They share the core structure of 2-(pyridin-2-yl)pyrimidin-4-amine. The primary difference lies in the substituent at the 6-position of the pyrimidine ring: a 3,5-dimethyl-1H-pyrazol-1-yl group in the ligand L and a 2-trifluoromethylphenyl group in the target compound. Despite this difference, the substantial structural overlap, particularly in the core, classifies this ligand as a closely related compound to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. []

Compound Description: This study explores synthesizing novel pyrido[1,2-a]pyrimidin-4-one derivatives featuring amide and Schiff's base functionalities. These compounds are investigated for their potential anticancer activities against various human cancer cell lines. []

Relevance: While these compounds share the pyrimidine core with 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine, they differ significantly in their structure. The key difference lies in the fusion of the pyrimidine ring with a pyridin-4-one system, forming the pyrido[1,2-a]pyrimidin-4-one scaffold. Additionally, these derivatives incorporate diverse amide and Schiff base substituents, further distinguishing them from the target compound. Despite sharing a common fragment, the distinct core structure and different substitutions make these compounds not directly structurally related to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. []

2-(5-substituted-7-phenyl-[1,2,4]triazolo[4,3-f]pyrimidin-3-yl)quinoxalines

Compound Description: This group represents a series of quinoxaline derivatives containing a triazolo[4,3-f]pyrimidine moiety. The synthesis and antibacterial activity of these compounds were the focus of the study. []

Relevance: These quinoxaline derivatives are not directly structurally related to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. While they share a pyrimidine ring as part of their structure, their connectivity and substitution patterns differ significantly. The target compound features a 2-aminopyrimidine core, while these derivatives have a triazolo[4,3-f]pyrimidine system linked to a quinoxaline moiety. This difference in the core structure, along with the absence of the specific substitutions found in the target compound, makes them structurally distinct. []

(3-{3-(2,4-Bis-trifluoromethyl-benzyl)-(5-ethyl-pyrimidin-2-yl)-amino-propoxy}-phenyl)-acetic acid and Related Compounds

Compound Description: This patent describes a class of compounds, including (3-{3-(2,4-Bis-trifluoromethyl-benzyl)-(5-ethyl-pyrimidin-2-yl)-amino-propoxy}-phenyl)-acetic acid, as modulators of peroxisome proliferator-activated receptors (PPARs). These compounds are investigated for their potential in treating metabolic disorders such as obesity. []

Compound Description: This study describes the design, synthesis, and antitumor evaluation of 2,4,6-trisubstituted pyrimidine derivatives that incorporate a benzothiazole moiety. []

Poly[[tetra­methano­lbis[4-oxo-3-(pyridin-4-yl)-1-(2,4,6-tri­chloro­phen­yl)-4,5-di­hydro-1H-pyrazolo[3,4-d]pyrimidin-6-olato]disodium]–diethyl ether–methanol (1/1/2)]

Compound Description: This complex sodium salt features a central pyrazolo[3,4-d]pyrimidine system coordinated to sodium ions. Its crystal structure reveals interesting interactions between the organic and inorganic components. []

Relevance: Despite containing a pyrimidine ring, this complex salt is not directly structurally related to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. The target compound is a simple substituted pyrimidine, whereas this salt features a more complex structure with a pyrazolo[3,4-d]pyrimidine core linked to a trichlorophenyl group and coordinated to sodium ions. It lacks the specific 2-amino-4-(pyridin-3-yl) substitution pattern and the trifluoromethylphenyl group present in the target compound. Therefore, despite sharing the pyrimidine moiety, the significant differences in structure and the presence of additional chemical entities make it structurally different from 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. []

Properties

CAS Number

2088941-79-9

Product Name

4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

IUPAC Name

4-[6-[2-(trifluoromethyl)phenyl]pyridin-3-yl]pyrimidin-2-amine

Molecular Formula

C16H11F3N4

Molecular Weight

316.28 g/mol

InChI

InChI=1S/C16H11F3N4/c17-16(18,19)12-4-2-1-3-11(12)14-6-5-10(9-22-14)13-7-8-21-15(20)23-13/h1-9H,(H2,20,21,23)

InChI Key

DALBVTLGWLUOIT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.